molecular formula C8H11BrN2O2 B12357834 5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12357834
M. Wt: 247.09 g/mol
InChI Key: QVLJCOJJZHSVIG-UHFFFAOYSA-N
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Description

5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the bromination of a quinazoline precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline diones with additional functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The quinazoline core can interact with various biological pathways, potentially leading to the modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    5-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.

    5-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione:

Uniqueness

The presence of the bromine atom in 5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These characteristics can enhance its utility in various scientific and industrial applications.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H11BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h4-6H,1-3H2,(H2,10,11,12,13)

InChI Key

QVLJCOJJZHSVIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)Br)C(=O)NC(=O)N2

Origin of Product

United States

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